molecular formula C14H13N3OS B1415732 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105195-04-7

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415732
CAS No.: 1105195-04-7
M. Wt: 271.34 g/mol
InChI Key: VBRPAYYDQJESTE-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with the CAS registry number 1105195-04-7 . It has a molecular formula of C14H13N3OS and a molecular weight of 271.34 g/mol . The compound is a benzothiazol-2-amine derivative, a class of heterocyclic compounds known for their diverse pharmacological profiles and significant relevance in medicinal chemistry and drug discovery research. The structure features a methoxy group at the 4-position of the benzothiazole ring and an N-(pyridin-2-ylmethyl) substituent, which incorporates a nitrogen-containing heterocycle that can influence the molecule's physicochemical properties and binding affinity in biological systems . As a specialized chemical, it is typically handled under cold-chain transportation conditions to preserve its stability and integrity . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-6-4-7-12-13(11)17-14(19-12)16-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRPAYYDQJESTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Methoxyaniline with 2-Chloromethylpyridine

One of the most common and straightforward approaches involves the initial formation of an intermediate via nucleophilic substitution, followed by cyclization:

Step Reaction Details Reagents & Conditions References
Step 1 Condensation of 4-methoxyaniline with 2-chloromethylpyridine 4-methoxyaniline, 2-chloromethylpyridine, potassium carbonate (K₂CO₃), reflux in ethanol or acetonitrile ,
Step 2 Cyclization with 2-aminothiophenol Acidic conditions (e.g., HCl), heat

This route yields the intermediate N-(pyridin-2-ylmethyl)-4-methoxy-1,3-benzothiazol-2-amine , which upon cyclization forms the benzothiazole core.

Cyclization of Benzothiazole Precursors

The key step involves cyclization of the intermediate to form the benzothiazole ring. This can be achieved via:

Example:

  • Reacting 4-methoxy-2-aminobenzothiazole with 2-pyridylmethyl halides or alcohols in the presence of bases like potassium carbonate or sodium hydride, under reflux conditions, facilitates ring formation and attachment of the pyridin-2-ylmethyl group.
Reagents & Conditions References
2-pyridylmethyl halides, base (K₂CO₃), reflux ,
Microwave irradiation in polar solvents

Alternative Synthesis via Multi-step Pathways

Research indicates that multi-step synthetic routes can be employed, involving:

Example:

  • Synthesis of benzothiazole derivatives with subsequent N-alkylation using pyridin-2-ylmethyl halides under basic conditions.

Industrial-Scale Synthesis Considerations

In large-scale production, process optimization involves:

  • Use of automated reactors with precise temperature and pH control.
  • Recrystallization or chromatographic purification to enhance purity.
  • Implementation of green chemistry principles , such as solvent recycling and reduced reagent excess.

Data Table: Summary of Preparation Methods

Method Key Reactions Reagents Conditions Advantages References
Condensation & Cyclization Nucleophilic substitution + ring closure 4-methoxyaniline, 2-chloromethylpyridine, K₂CO₃, acids Reflux, ethanol/acetonitrile Simple, high yield ,
Multi-step Synthesis Benzothiazole formation + N-alkylation Anilines, ammonium thiocyanate, halides Reflux, microwave Versatile, allows modifications ,
Industrial Process Continuous flow reactions Various reagents Controlled temperature & purification Scalable, efficient Industry reports

Research Findings and Observations

  • The condensation of 4-methoxyaniline with 2-chloromethylpyridine in the presence of potassium carbonate is the most frequently reported method, offering good yields and operational simplicity.
  • Cyclization with 2-aminothiophenol under acidic conditions is crucial for forming the benzothiazole core.
  • Alternative routes involve multi-step syntheses starting from benzothiazole precursors, allowing for structural modifications and functional group variations.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Industrial methods emphasize process scalability, employing continuous flow reactors and optimized purification techniques to meet manufacturing standards.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research highlights the potential of this compound in targeting specific pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of microbial pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects :
    • Preliminary studies suggest that 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Material Science Applications

  • Organic Electronics :
    • The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can enhance the efficiency of these devices .
  • Polymer Chemistry :
    • Incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to explore its role as a functional additive in polymer formulations .

Agricultural Chemistry Applications

  • Pesticide Development :
    • The structure of this compound suggests potential use as an agrochemical agent. Its biological activity against pests could lead to the development of new pesticides with lower environmental impact compared to traditional chemicals .
  • Plant Growth Regulators :
    • Investigations into the compound's effects on plant growth indicate that it may serve as a growth regulator, promoting beneficial growth responses in crops under stress conditions .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values indicating potency against specific cancers .
Study BAntimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .
Study COrganic ElectronicsAchieved improved charge transport properties in OLED applications compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Anticancer Activity

  • The 6-chloro-4-methyl analogue (MW 289.78) may exhibit improved cytotoxicity due to chloro and methyl groups enhancing membrane permeability .

Antimicrobial Activity

  • Compounds like N-[(1Z)-1-(benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine (MW 293.35) demonstrate moderate antimicrobial activity, suggesting that benzothiazole derivatives with heterocyclic extensions (e.g., benzofuran) can broaden pharmacodynamic profiles .

Neuroprotective Potential

  • Hybrids of 1,3-benzothiazol-2-amine and rasagiline (e.g., compounds 3–8 ) were designed for blood-brain barrier (BBB) penetration and neuroprotection in amyotrophic lateral sclerosis (ALS) . The pyridinylmethyl group in the parent compound may support similar BBB permeation.

Biological Activity

4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole derivatives class. It is characterized by a methoxy group on the benzene ring, a pyridin-2-ylmethyl group attached to the nitrogen atom, and an amine group at the second position of the benzothiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their efficacy against various cancer cell lines. The following table summarizes some relevant findings:

Compound Cell Line IC50 (µM) Mechanism of Action
CJM 126MCF-7< 0.1Induces G2/M phase arrest
CJM 126MDA-MB-231< 0.1Alters cell cycle distribution
Benzothiazole AOVCAR-331.5MAGL inhibition
Benzothiazole BCOV31843.9MAGL inhibition

These findings suggest that the compound may exert its anticancer effects through mechanisms involving cell cycle disruption and apoptosis induction.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. A notable study demonstrated that certain derivatives exhibited activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant clinical pathogens.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. For example, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : In vitro assessments have shown that this compound can inhibit cell growth in several cancer lines with IC50 values indicating potent activity.
  • Animal Models : Preliminary animal studies are required to evaluate the in vivo efficacy and safety profile of this compound, although similar compounds have shown promising results in reducing tumor size and improving survival rates.
Property Value
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Canonical SMILESCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine to improve yield and purity?

  • Methodological Answer : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) are effective for benzothiazole derivatives. For example, cyclizing substituted benzoic acid hydrazides with POCl₃ yields oxadiazole analogs, as demonstrated in similar compounds . Optimizing stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and reaction duration (3–6 hours) can minimize byproducts. Purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and N-H bonds at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Elemental analysis to validate calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) based on structural analogs like thieno[2,3-d]pyrimidines, which show activity via hydrogen bonding and π-π stacking . Use IC₅₀ determinations with positive controls (e.g., theophylline for phosphodiesterase) and dose-response curves (1 nM–100 µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the benzothiazole core?

  • Methodological Answer : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃ or halogens) and compare their bioactivity. For example, 4-(trifluoromethyl)phenoxy substitutions in thienopyrimidines enhance potency against bacterial targets . Use regression analysis to correlate electronic (Hammett σ) or steric parameters with activity .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDE4B or kinases). Key interactions include:

  • Hydrogen bonding between the pyridinyl nitrogen and active-site residues (e.g., Glu³⁸⁶ in PDE4B) .
  • Hydrophobic contacts with the benzothiazole ring and alkyl pockets. Validate predictions with molecular dynamics simulations (50 ns trajectories) to assess binding stability .

Q. How can researchers resolve contradictions in spectral data arising from synthetic variations?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., para vs. meta substitution on the pyridine ring) may stem from solvent polarity or tautomerism. Use:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Variable-temperature NMR to detect dynamic processes (e.g., ring-flipping) .
  • X-ray crystallography for definitive structural confirmation, as shown for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine .

Q. What alternative catalytic systems can improve regioselectivity during synthesis?

  • Methodological Answer : Replace traditional acid catalysts with cesium carbonate (Cs₂CO₃) or copper(I) bromide (CuBr) to enhance coupling efficiency. For example, CuBr-mediated cyclopropane amine coupling achieves 17–20% yields in pyrazole derivatives . Microwave-assisted synthesis (80–120°C, 30–60 minutes) can also reduce reaction times and improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
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4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

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